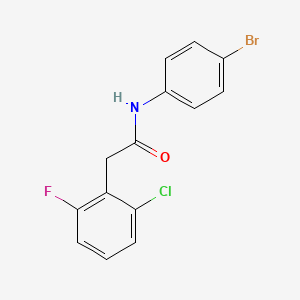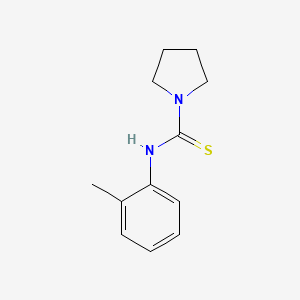
N-(2-methylphenyl)-1-pyrrolidinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-1-pyrrolidinecarbothioamide, also known as MPCT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPCT is classified as a thioamide derivative and has been found to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. In
作用機序
The exact mechanism of action of N-(2-methylphenyl)-1-pyrrolidinecarbothioamide is not fully understood. However, it is believed that N-(2-methylphenyl)-1-pyrrolidinecarbothioamide exerts its biological effects through the modulation of neurotransmitter systems in the brain. N-(2-methylphenyl)-1-pyrrolidinecarbothioamide has been found to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a key role in the regulation of neuronal excitability. This increase in GABA levels is thought to contribute to the anticonvulsant and analgesic effects of N-(2-methylphenyl)-1-pyrrolidinecarbothioamide.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-1-pyrrolidinecarbothioamide has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, N-(2-methylphenyl)-1-pyrrolidinecarbothioamide has been found to modulate the activity of several enzymes and proteins involved in cellular signaling pathways. N-(2-methylphenyl)-1-pyrrolidinecarbothioamide has also been found to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of N-(2-methylphenyl)-1-pyrrolidinecarbothioamide for lab experiments is its relatively simple synthesis method. N-(2-methylphenyl)-1-pyrrolidinecarbothioamide can be obtained in high yield with good purity, making it a useful compound for in vitro and in vivo studies. However, one limitation of N-(2-methylphenyl)-1-pyrrolidinecarbothioamide is its potential toxicity. Several studies have reported toxic effects of N-(2-methylphenyl)-1-pyrrolidinecarbothioamide at high doses, highlighting the need for further safety studies.
将来の方向性
There are several future directions for the study of N-(2-methylphenyl)-1-pyrrolidinecarbothioamide. One area of interest is the development of N-(2-methylphenyl)-1-pyrrolidinecarbothioamide derivatives with improved therapeutic properties. Another area of interest is the investigation of the potential neuroprotective effects of N-(2-methylphenyl)-1-pyrrolidinecarbothioamide in animal models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-methylphenyl)-1-pyrrolidinecarbothioamide and to determine its safety and efficacy in humans.
In conclusion, N-(2-methylphenyl)-1-pyrrolidinecarbothioamide is a thioamide derivative with potential therapeutic applications in the treatment of neurological disorders. Its simple synthesis method, anticonvulsant, analgesic, and anti-inflammatory effects, and potential neuroprotective effects make it a promising compound for further study. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
合成法
The synthesis of N-(2-methylphenyl)-1-pyrrolidinecarbothioamide involves the reaction of 2-methylphenylhydrazine with carbon disulfide to form 2-methylphenylhydrazinecarbothioamide. This compound is then reacted with pyrrolidine to form N-(2-methylphenyl)-1-pyrrolidinecarbothioamide. The overall synthesis process is relatively simple, and N-(2-methylphenyl)-1-pyrrolidinecarbothioamide can be obtained in high yield with good purity.
科学的研究の応用
N-(2-methylphenyl)-1-pyrrolidinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Several studies have demonstrated the anticonvulsant activity of N-(2-methylphenyl)-1-pyrrolidinecarbothioamide in animal models of epilepsy. N-(2-methylphenyl)-1-pyrrolidinecarbothioamide has also been found to exhibit analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation-related disorders.
特性
IUPAC Name |
N-(2-methylphenyl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-10-6-2-3-7-11(10)13-12(15)14-8-4-5-9-14/h2-3,6-7H,4-5,8-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSDOZYIQNNDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)pyrrolidine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

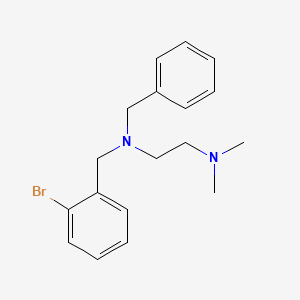
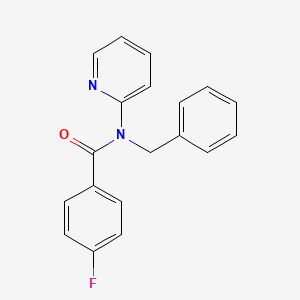
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5709097.png)

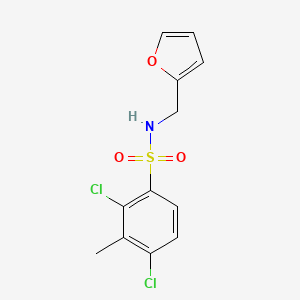
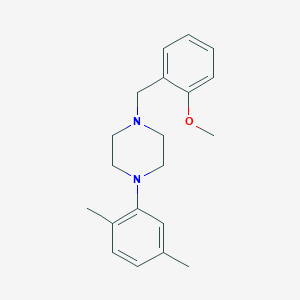
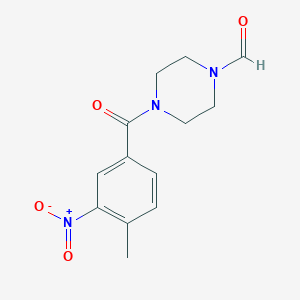
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-oxo-4H-chromen-3-yl)methylene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5709119.png)
![3-[3-({imino[2-(4-quinolinylmethylene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5709124.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5709127.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5709140.png)
![diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5709160.png)
